Cas no 872621-77-7 (N-(5-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-1,3,4-oxadiazol-2-yl)methyl-2,6-difluorobenzamide)

N-(5-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-1,3,4-oxadiazol-2-yl)methyl-2,6-difluorobenzamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core functionalized with a 4-chlorophenyl ketone moiety and a difluorobenzamide group. Its structure suggests potential utility in medicinal chemistry, particularly as an intermediate or bioactive molecule in drug discovery. The presence of the oxadiazole ring enhances metabolic stability, while the chlorophenyl and difluorobenzamide groups may contribute to selective binding interactions. This compound is of interest for researchers exploring enzyme inhibition or receptor modulation, particularly in the development of antimicrobial or anticancer agents. Its well-defined structure allows for precise derivatization, making it a versatile scaffold for further chemical optimization.
N-(5-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-1,3,4-oxadiazol-2-yl)methyl-2,6-difluorobenzamide structure
872621-77-7 structure
Product Name:N-(5-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-1,3,4-oxadiazol-2-yl)methyl-2,6-difluorobenzamide
CAS No:872621-77-7
MF:C18H12ClF2N3O3S
MW:423.82098865509
CID:6477149
Update Time:2025-05-30

N-(5-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-1,3,4-oxadiazol-2-yl)methyl-2,6-difluorobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(5-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-1,3,4-oxadiazol-2-yl)methyl-2,6-difluorobenzamide
    • N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide
    • Inchi: 1S/C18H12ClF2N3O3S/c19-11-6-4-10(5-7-11)14(25)9-28-18-24-23-15(27-18)8-22-17(26)16-12(20)2-1-3-13(16)21/h1-7H,8-9H2,(H,22,26)
    • InChI Key: BZLQEJVSJJQMHE-UHFFFAOYSA-N
    • SMILES: C(NCC1=NN=C(SCC(C2=CC=C(Cl)C=C2)=O)O1)(=O)C1=C(F)C=CC=C1F

N-(5-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-1,3,4-oxadiazol-2-yl)methyl-2,6-difluorobenzamide Pricemore >>

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Additional information on N-(5-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-1,3,4-oxadiazol-2-yl)methyl-2,6-difluorobenzamide

Comprehensive Overview of N-(5-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-1,3,4-oxadiazol-2-yl)methyl-2,6-difluorobenzamide (CAS No. 872621-77-7)

The compound N-(5-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-1,3,4-oxadiazol-2-yl)methyl-2,6-difluorobenzamide (CAS No. 872621-77-7) is a highly specialized organic molecule with significant potential in pharmaceutical and agrochemical research. Its complex structure, featuring a 1,3,4-oxadiazole core and difluorobenzamide moiety, has attracted attention for its unique biochemical properties. Researchers are particularly interested in its potential as a kinase inhibitor or enzyme modulator, given the growing demand for targeted therapies in modern medicine.

Recent trends in drug discovery have highlighted the importance of heterocyclic compounds like this molecule, especially those containing oxadiazole rings. The presence of both chlorophenyl and difluorophenyl groups in its structure makes it particularly interesting for structure-activity relationship (SAR) studies. Many researchers are investigating whether such compounds could address current challenges in drug resistance or serve as selective bioactive agents.

The synthesis of CAS 872621-77-7 involves sophisticated organic transformations, typically starting from 4-chlorophenacyl bromide and proceeding through multiple steps including cyclization and amide coupling. Its molecular weight of 425.85 g/mol and specific logP value suggest favorable pharmacokinetic properties, though comprehensive ADME studies would be needed to confirm its drug-like characteristics.

In the context of current biomedical research, this compound's potential applications align with several hot topics: precision medicine, small molecule therapeutics, and metabolic pathway modulation. The oxadiazole-thioether linkage in its structure is particularly noteworthy, as similar motifs have shown promise in anti-inflammatory and antiproliferative activities in preclinical studies.

From a chemical biology perspective, the electron-withdrawing effects of both the chloro and difluoro substituents may influence the compound's binding affinity to biological targets. This has led to speculation about its potential as a fragment-based drug discovery starting point or as a chemical probe for studying specific protein-ligand interactions.

The spectroscopic characterization of this compound typically includes NMR (both 1H and 13C), mass spectrometry, and HPLC purity analysis. Researchers often search for information about its solubility profile, stability under various conditions, and potential metabolites, reflecting the practical considerations in medicinal chemistry workflows.

Emerging computational approaches like molecular docking and QSAR modeling could provide valuable insights into this compound's potential bioactivity. The combination of hydrogen bond acceptors and hydrophobic regions in its structure makes it an interesting candidate for virtual screening against various therapeutic targets.

In the broader context of chemical innovation, compounds like N-(5-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-1,3,4-oxadiazol-2-yl)methyl-2,6-difluorobenzamide represent the cutting edge of rational drug design. Their development reflects the pharmaceutical industry's shift toward more target-specific and mechanism-based approaches to therapy, addressing the growing demand for personalized treatment options.

Ongoing research into similar oxadiazole derivatives suggests potential applications beyond human health, including crop protection and material science. The compound's structural features may offer advantages in terms of environmental stability and selective activity, though comprehensive studies would be needed to explore these possibilities.

For synthetic chemists, the challenges associated with preparing CAS 872621-77-7 present valuable opportunities to develop novel synthetic methodologies, particularly in the areas of C-S bond formation and heterocycle construction. These advancements could have broader implications for green chemistry and process optimization in pharmaceutical manufacturing.

The intellectual property landscape surrounding such compounds is increasingly complex, with many researchers searching for information about patent status, composition of matter claims, and freedom-to-operate considerations. This reflects the growing importance of IP strategy in drug development programs.

As the scientific community continues to explore the potential of multi-functional heterocycles, compounds like N-(5-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-1,3,4-oxadiazol-2-yl)methyl-2,6-difluorobenzamide will likely remain at the forefront of medicinal chemistry research. Their study contributes to our fundamental understanding of molecular recognition and structure-based design principles that drive modern pharmaceutical innovation.

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